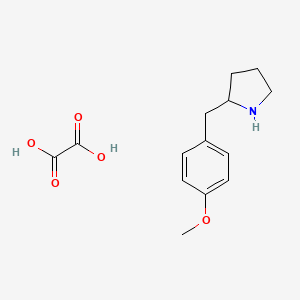

2-(4-Methoxybenzyl)pyrrolidine oxalate

Description

Significance of the Pyrrolidine (B122466) Core in Advanced Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of medicinal chemistry and natural product synthesis. frontiersin.org Its prevalence in a vast array of biologically active molecules has earned it the status of a "privileged scaffold," a structural framework that is frequently found in approved drugs. nbinno.comnih.gov The significance of the pyrrolidine core stems from several key properties that make it highly valuable for drug design. nih.govresearchgate.net

Firstly, the non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, which is crucial for precise interaction with the complex 3D structures of biological targets like enzymes and receptors. nih.govresearchgate.net Secondly, the carbon atoms of the pyrrolidine ring can be stereogenic centers, meaning the spatial orientation of substituents can be precisely controlled. nih.govresearchgate.net This stereochemical diversity is critical, as different stereoisomers of a drug candidate can exhibit vastly different biological activities and profiles. nih.govresearchgate.net

The pyrrolidine nucleus is a central feature in numerous natural products, especially alkaloids, which exhibit a wide range of biological effects. frontiersin.orgnih.gov Its incorporation into synthetic molecules can significantly enhance pharmacokinetic properties, including metabolic stability and bioavailability. nbinno.com Consequently, pyrrolidine derivatives are indispensable building blocks in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and central nervous system disorders. nbinno.commdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety

| Drug Name | Therapeutic Area | Role of Pyrrolidine Ring |

|---|---|---|

| Captopril | Antihypertensive | Forms part of the core structure, essential for ACE inhibition. |

| Asunaprevir | Antiviral (Hepatitis C) | A key structural component for binding to the NS3 protease. mdpi.com |

| Vildagliptin | Antidiabetic | The pyrrolidine moiety is crucial for inhibiting the DPP-4 enzyme. mdpi.com |

| Eletriptan | Antimigraine | The pyrrolidine ring is part of the pharmacophore that interacts with serotonin (B10506) receptors. mdpi.com |

The Strategic Importance of Methoxybenzyl Substituents in Synthetic Design

In a multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The para-methoxybenzyl (PMB) group is a widely used and versatile protecting group, particularly for alcohols, amines, and amides. total-synthesis.comfiveable.meresearchgate.net

The strategic advantage of the PMB group lies in its unique deprotection conditions. While it is stable to many basic and some acidic conditions, it can be selectively removed under mild oxidative conditions. fiveable.mechem-station.com The most common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com The electron-donating methoxy (B1213986) group on the benzene (B151609) ring facilitates this oxidative cleavage, making the PMB group more labile than a standard benzyl (B1604629) (Bn) group under these specific conditions. total-synthesis.com

This orthogonality allows chemists to design complex synthetic routes where a PMB group can be removed without affecting other protecting groups, such as standard benzyl ethers or silyl (B83357) ethers. This level of control is essential for the efficient synthesis of complex molecules with multiple functional groups. The PMB group can be introduced through standard reactions like Williamson ether synthesis or by reacting an amine with p-methoxybenzyl chloride. total-synthesis.comfiveable.me

Table 2: Deprotection Methods for the p-Methoxybenzyl (PMB) Group

| Method | Reagents | Key Features |

|---|---|---|

| Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Mild, highly selective for PMB over many other groups. chem-station.com |

| Acidic Hydrolysis | Strong acids (e.g., Trifluoroacetic Acid - TFA) | Less selective; can cleave other acid-labile groups. fiveable.mechem-station.com |

| Catalytic Hydrogenation | H₂, Pd/C | Similar to benzyl group removal, less orthogonal. nih.gov |

Role of Oxalate (B1200264) Salts in Compound Isolation and Synthetic Maneuvers

Many organic compounds, particularly amines, exist as oils or low-melting solids at room temperature, making them difficult to handle, purify, and accurately weigh. A common and effective technique to overcome this challenge is to convert the amine into a salt. By reacting the basic amine with an acid, a stable, crystalline ionic salt is often formed.

Oxalic acid is frequently employed for this purpose. It is a readily available, inexpensive dicarboxylic acid that forms well-defined, crystalline salts with a wide range of amines. sciencemadness.orggoogle.com The formation of an oxalate salt offers several advantages in synthetic maneuvers:

Purification: The process of crystallization is inherently a purification technique. Impurities often remain in the solvent while the desired amine oxalate salt precipitates as a pure solid, which can be easily collected by filtration. sciencemadness.org

Handling: Crystalline solids are significantly easier to handle, transfer, and weigh accurately compared to oils or gums. reddit.com

Stability and Storage: Salts are generally more stable and less volatile than their corresponding free bases, making them ideal for long-term storage.

The reaction is typically straightforward, involving the addition of a solution of oxalic acid to the amine in a suitable solvent, leading to the precipitation of the amine oxalate salt. google.com This simple, efficient method for isolation and purification is a routine yet crucial step in many synthetic sequences.

Table 3: Advantages of Amine Salt Formation in Synthesis

| Feature | Description |

|---|---|

| Improved Physical Form | Converts oils or amorphous solids into easily handled crystalline solids. reddit.com |

| Enhanced Purity | Allows for purification via recrystallization, removing soluble impurities. sciencemadness.org |

| Increased Stability | Salts are often more chemically stable and have a longer shelf life than the free base. |

| Accurate Measurement | Facilitates precise weighing for subsequent reaction steps. |

Contextualizing 2-(4-Methoxybenzyl)pyrrolidine (B3023158) Oxalate as a Key Intermediate in Chemical Synthesis

The compound 2-(4-methoxybenzyl)pyrrolidine oxalate is not an end-product itself but rather a strategically designed intermediate that leverages the advantages of its three core components. In a typical synthetic context, a researcher would construct this molecule to serve as a stable, purifiable precursor to a more complex target.

A plausible synthetic scenario involves the protection of the nitrogen atom of a 2-substituted pyrrolidine. The secondary amine of the pyrrolidine ring is nucleophilic and could interfere with subsequent chemical transformations. By reacting it with p-methoxybenzyl chloride, the nitrogen is protected as a stable PMB-amine. After this protection step, the resulting 2-(4-methoxybenzyl)pyrrolidine might be an impure oil.

To purify this intermediate for the next step, the chemist would dissolve the crude product in a solvent and add oxalic acid. This would induce the precipitation of this compound as a clean, crystalline solid. This stable salt can then be stored or used directly in the next reaction. The final stages of the synthesis would likely involve the selective removal of the PMB group using an oxidizing agent like DDQ, revealing the free secondary amine on the pyrrolidine ring at the desired moment. Therefore, this compound represents a snapshot in a longer synthetic journey, perfectly illustrating the practical application of core principles of organic synthesis: protection, purification, and strategic planning.

Table 4: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Chemical Intermediate |

| Pyrrolidine | Heterocyclic Amine Core |

| para-Methoxybenzyl (PMB) | Protecting Group |

| Oxalic Acid | Dicarboxylic Acid for Salt Formation |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidizing Agent for Deprotection |

| Captopril | Pyrrolidine-containing Drug |

| Asunaprevir | Pyrrolidine-containing Drug |

| Vildagliptin | Pyrrolidine-containing Drug |

| Eletriptan | Pyrrolidine-containing Drug |

| Benzyl (Bn) | Protecting Group |

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.C2H2O4/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11;3-1(4)2(5)6/h4-7,11,13H,2-3,8-9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPCXDKRAXWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCN2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Synthetic Pathways Involving 2 4 Methoxybenzyl Pyrrolidine Oxalate

Detailed Reaction Mechanisms of Pyrrolidine (B122466) Ring Formation Processes

The formation of the pyrrolidine ring can be achieved through several synthetic strategies, each with its own distinct mechanism. researchgate.net Common methods include 1,3-dipolar cycloadditions, aminocyclizations, and reductions of pyrrole (B145914) systems. nih.govresearchgate.net

One of the most straightforward approaches is the 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is highly stereo- and regioselective and has the potential to create up to four new stereocenters in a single step. mappingignorance.org The mechanism involves the reaction of a 1,3-dipole (the azomethine ylide) with a dipolarophile, typically an alkene. nih.gov The stereochemical outcome of the reaction is influenced by the nature of the substituents on both the ylide and the alkene. mappingignorance.org

Aminocyclization reactions provide another route to pyrrolidines. These can involve the intramolecular cyclization of amino alcohols, often promoted by an acid. The hydroxyl group is activated, allowing the nitrogen of the carbamate (B1207046) to perform an intramolecular nucleophilic attack, forming the five-membered ring.

Heterogeneous catalytic hydrogenation of substituted pyrroles offers a method to produce functionalized pyrrolidines with high diastereoselectivity. researchgate.net This process is believed to occur in a two-step sequence. The initial reduction of a C=X bond creates a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net

A biocatalytic approach using transaminases has also been developed for the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This method starts from ω-chloroketones and utilizes a transaminase to introduce a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.govresearchgate.net

Finally, a "clip-cycle" strategy involves the activation of a Cbz-protected bis-homoallylic amine via an alkene metathesis reaction with a thioacrylate. whiterose.ac.uk This is followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine. whiterose.ac.uk

Investigations into Substituent Effects on Reaction Kinetics and Stereoselectivity

Substituents on the reactants play a critical role in determining both the rate and the stereochemical outcome of pyrrolidine synthesis.

In the context of biocatalytic synthesis using transaminases , the electronic properties of substituents on the phenyl ring of the substrate have a notable impact. For instance, an electron-donating methoxy (B1213986) group in the para position has been observed to decrease the reaction yield. nih.gov Conversely, electron-withdrawing groups such as chloride and fluoride (B91410) in the para position are beneficial. nih.gov This is likely due to the increased electrophilicity of the carbonyl group, which enhances its reactivity. nih.gov Furthermore, halogen substituents in the para position may engage in π-halogen interactions with amino acid residues in the enzyme's active site, further increasing the yield. nih.gov

Computational studies on the tandem aza-Cope–Mannich reaction for pyrrolidine synthesis have shown that the steric bulk of substituents can significantly influence stereoselectivity. acs.org For example, a methyl substituent at the carbinol carbon of the oxazolidine (B1195125) starting material leads to a marked increase in stereoselectivity. acs.org The nature of the Lewis acid catalyst also interacts with these steric factors to determine the final product ratios. acs.org

In the diastereoselective C-H amination to form 2,5-disubstituted pyrrolidines, the steric and electronic properties of an aryl substituent on the starting azide (B81097) influence selectivity. nih.gov Both electron-donating and electron-withdrawing groups are tolerated. nih.gov Ortho substituents on the aryl ring can induce additional strain in the transition state, leading to exclusive formation of the syn product. nih.gov

The table below summarizes the effect of different substituents on the yield of 2-arylpyrrolidines synthesized via a transaminase-triggered cyclization.

| Substituent (R) | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |

| H | ATA-117-Rd6 | 40 | >99.5 (R) |

| 4-Me | ATA-117-Rd6 | 30 | >99.5 (R) |

| 4-OMe | ATA-117-Rd6 | 10 | >99.5 (R) |

| 4-Cl | ATA-117-Rd6 | 90 | >99.5 (R) |

| 4-F | ATA-117-Rd6 | 70 | >99.5 (R) |

| 4-CN | ATA-117-Rd6 | 50 | >99.5 (R) |

| 2-F | ATA-117-Rd6 | 60 | >99.5 (R) |

| 2,4-diF | ATA-117-Rd6 | 80 | >99.5 (R) |

| 2,3-diF | ATA-117-Rd6 | 20 | >99.5 (R) |

Mechanistic Studies of C-N Bond Cleavage and Functionalization in Pyrrolidine Systems

While the formation of the pyrrolidine ring is a primary focus, understanding the mechanisms of its cleavage and subsequent functionalization is also crucial for synthetic applications. The cleavage of the typically inert C-N bonds in unstrained pyrrolidines presents a significant synthetic challenge. nih.govnih.gov

A recently developed strategy for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine utilizes a combination of a Lewis acid and photoredox catalysis. nih.govchemrxiv.orgacs.org The proposed mechanism involves a single-electron transfer (SET) from an excited photoredox catalyst to an amide that is complexed with a Lewis acid, such as zinc triflate. nih.gov This SET is followed by the site-selective cleavage of the C2-N bond, generating a carbon radical. nih.govchemrxiv.org This radical intermediate can then participate in various bond-forming reactions, including intermolecular radical additions to alkenes and alkynes. nih.gov

Cyclic voltammetry and NMR studies have demonstrated that the Lewis acid is essential for promoting the single-electron transfer from the photoredox catalyst to the amide carbonyl group. nih.govresearchgate.net This method is applicable to a wide range of pyrrolidine-containing molecules and allows for their "skeletal remodeling" into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans. nih.govchemrxiv.org

Elucidation of Catalytic Cycles in the Synthesis of 2-(4-Methoxybenzyl)pyrrolidine (B3023158) Oxalate (B1200264)

The synthesis of pyrrolidines often relies on catalytic processes, and understanding the catalytic cycle is key to optimizing the reaction.

In the asymmetric 'clip-cycle' synthesis , a chiral phosphoric acid (CPA) acts as a Brønsted acid catalyst. whiterose.ac.uk The proposed catalytic cycle begins with the protonation of the carbamate nitrogen of the substrate by the CPA. This protonation enhances the nucleophilicity of the nitrogen, which then undergoes an intramolecular aza-Michael addition to the α,β-unsaturated thioester. This cyclization is the rate- and stereochemistry-determining step. Subsequent tautomerization of the resulting aminoenol intermediate yields the final pyrrolidine product and regenerates the CPA catalyst. whiterose.ac.uk

For copper-catalyzed intramolecular C-H amination , mechanistic studies suggest a pathway involving a copper(I) precatalyst. nih.gov The reaction is more favorable with N-fluoro amides compared to N-chloro amides. The Tpx ligand on the copper catalyst influences the conversion rates, likely by facilitating the Cu(I) to Cu(II) oxidation step in the catalytic cycle. Evidence also points to the formation of a Cu-F bond as an intermediate in the reaction. nih.gov

In the biosynthesis of anisomycin , a natural product containing a benzylpyrrolidine moiety, a unique ThDP-dependent enzyme, siAniP, plays a crucial role. nih.gov This enzyme, functioning as a transketolase, catalyzes the condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde, which initiates the formation of the pyrrolidine ring. nih.gov This biocatalytic cycle represents a novel pathway for the assembly of the benzylpyrrolidine precursor. nih.gov

Stereochemical Control and Asymmetric Synthesis of 2 4 Methoxybenzyl Pyrrolidine Oxalate

Importance of Chirality and Stereoisomerism in Pyrrolidine (B122466) Derivatives

The spatial orientation of substituents on the pyrrolidine ring can drastically alter a molecule's interaction with its biological target. For instance, studies have shown that the stereochemistry at the C3 position of a pyrrolidine derivative can determine whether the compound acts as a pure antagonist or has a different mode of action on a receptor. nih.gov The introduction of a chiral pyrrolidine can also impart selectivity for specific enzyme isoforms. nih.gov This enantioselectivity of biological targets underscores the necessity of producing pyrrolidine derivatives as single, pure enantiomers to maximize therapeutic benefit and minimize potential side effects associated with an inactive or harmful stereoisomer. longdom.orgmappingignorance.org The development of stereoselective synthetic methods is therefore not just an academic challenge but a fundamental requirement in modern drug discovery. nbinno.com

Enantioselective and Diastereoselective Synthetic Strategies

To obtain enantiomerically pure 2-(4-Methoxybenzyl)pyrrolidine (B3023158), chemists employ strategies that are either enantioselective (creating a preference for one enantiomer over the other from a prochiral substrate) or diastereoselective (creating a preference for one diastereomer over others). These approaches can be broadly categorized into catalyst-controlled and substrate-controlled syntheses.

Asymmetric catalysis is a powerful tool for the synthesis of chiral pyrrolidines, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. A variety of catalytic systems have been developed for the key step of pyrrolidine ring formation (annulation).

One prominent method is the intramolecular asymmetric reductive amination (IARA) of γ-aminoketones. thieme-connect.com In this approach, a complex formed in situ from an iridium source and a chiral ferrocene-based diphosphine ligand can catalyze the cyclization of a linear precursor, such as a tert-butyl (4-oxo-4-arylbutyl)carbamate, to form 2-arylpyrrolidines with high yields and enantioselectivities. thieme-connect.com The choice of ligand is critical for inducing stereoselectivity.

Biocatalysis offers a green and highly selective alternative. nih.govacs.orgnih.gov Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, can be used to catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org By selecting the appropriate transaminase enzyme, it is possible to access either the (R) or (S) enantiomer of the product with exceptional enantiomeric excess (>99.5% ee in some cases). nih.govacs.orgnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also been successfully applied. Chiral Brønsted acids, such as phosphoric acids, can catalyze the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted pyrrolidines with high enantioselectivity. rsc.org Similarly, cinchona alkaloid-derived catalysts have been used in cascade reactions to construct highly substituted pyrrolidines. rsc.org

The table below summarizes various catalytic approaches applicable to the synthesis of 2-aryl-substituted pyrrolidines.

| Catalytic System | Key Reaction | Substrate Type | Yield | Enantiomeric Excess (ee) | Ref |

| [Ir(cod)Cl]₂ / Chiral Ferrocene Ligand | Intramolecular Reductive Amination | 4-oxo-4-arylbutyl-carbamate | Up to 98% | Up to 92% | thieme-connect.com |

| Transaminase (TA) Enzyme | Biocatalytic Reductive Amination | ω-chloroketone | Up to 90% | Up to >99.5% | nih.govacs.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Addition | Enone carbamate (B1207046) | Good | Up to 98% | rsc.org |

| Cobalt or Nickel / Chiral BOX Ligand | Regio- and Enantioselective Hydroalkylation | 3-Pyrrolines | High | Up to 97% | acs.org |

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by one or more existing chiral centers within the starting material. This strategy often utilizes compounds from the "chiral pool," such as amino acids or carbohydrates, as readily available, enantiomerically pure starting materials. mdpi.com

A common approach involves the diastereoselective reduction of a cyclic precursor. For example, enamines derived from pyroglutamic acid (which is sourced from L-glutamic acid) can undergo reduction and subsequent alkylation to yield 2,5-disubstituted pyrrolidines with high diastereoselectivity. Similarly, multicomponent reactions can be employed where an optically active starting material, such as a phenyldihydrofuran, reacts with an imine and a nucleophile in a one-pot process to construct highly substituted pyrrolidines, creating up to three new stereogenic centers with excellent control. nih.gov

Another powerful technique is the use of a stereodirecting group, such as an η4-dienetricarbonyliron complex. acs.org In this method, a keto-aldehyde side-chain attached to the complex undergoes a cascade double reductive amination with a primary amine. The bulky iron tricarbonyl group directs the hydride attack to one face of the molecule, resulting in the formation of the 2-substituted pyrrolidine as a single diastereomer. acs.org The planar chirality of the diene complex can override the chirality of other components in the reaction, demonstrating powerful substrate control. acs.org

| Strategy | Chiral Source / Control Element | Key Transformation | Stereoselectivity | Ref |

| Chiral Pool Synthesis | Pyroglutamic Acid | Enamine reduction & alkylation | High diastereoselectivity | |

| Stereodirecting Group | η4-Dienetricarbonyliron Complex | Cascade double reductive amination | Excellent diastereoselectivity | acs.org |

| Multicomponent Reaction | Optically Active Phenyldihydrofuran | TiCl₄-mediated cyclization | High diastereoselectivity | nih.gov |

| Chiral Auxiliary | (R)-phenylglycinol | Formation and reduction of cyclic intermediate | Not specified | whiterose.ac.uk |

Methods for Diastereomeric and Enantiomeric Resolution of Pyrrolidine Oxalates

When a synthesis produces a mixture of stereoisomers, a resolution process is required to separate them. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org Resolution strategies typically involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

A classic and widely used method for resolving racemic amines like 2-(4-methoxybenzyl)pyrrolidine is through the formation of diastereomeric salts. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. The resulting products are diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid), which possess different solubilities. This difference allows for their separation by fractional crystallization. After separation, the desired amine enantiomer can be recovered by neutralizing the salt with a base. The resolved, enantiomerically pure amine can then be converted to its oxalate (B1200264) salt by treatment with oxalic acid if desired.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. whiterose.ac.ukresearchgate.net One enantiomer reacts faster, allowing it to be converted into a new product, while the slower-reacting enantiomer remains largely unreacted. This allows for the separation of the unreacted starting material from the newly formed product. Enzymatic kinetic resolution is particularly effective, where lipases like Candida antarctica lipase (B570770) B (CAL-B) are often used to selectively acylate one enantiomer of a racemic pyrrolidine derivative, achieving excellent enantioselectivities for both the acylated product and the remaining starting material.

Finally, chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a common analytical and preparative method for separating enantiomers. nih.gov This technique allows for the direct separation of the enantiomers of 2-(4-methoxybenzyl)pyrrolidine without chemical derivatization.

Derivatization and Chemical Transformations of 2 4 Methoxybenzyl Pyrrolidine Oxalate

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 2-(4-methoxybenzyl)pyrrolidine (B3023158) is a secondary amine, rendering it nucleophilic and basic. This characteristic allows for a wide range of functionalization reactions, making it a common target for structural modification in medicinal chemistry and organic synthesis. nih.gov The basicity of the pyrrolidine nitrogen can be influenced by the nature of substituents on the ring. nih.gov

Common transformations at the pyrrolidine nitrogen include:

N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides or via reductive amination.

N-Arylation: Formation of a carbon-nitrogen bond with an aromatic ring, often accomplished through transition-metal-catalyzed cross-coupling reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can alter the compound's electronic properties and biological activity.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These reactions are fundamental in modifying the molecule's polarity, steric profile, and hydrogen bonding capacity. For instance, functionalizing the pyrrolidine nitrogen with different aromatic rings has been a strategy in the synthesis of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov

| Reaction Type | Reagent Class | Functional Group Introduced | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., R-Br) | Alkyl (R) | Modifies steric bulk and lipophilicity. |

| Arylation | Aryl Halides (e.g., Ar-I) with catalyst | Aryl (Ar) | Introduces aromatic systems, potentially for pi-stacking interactions. |

| Acylation | Acyl Chlorides (e.g., RCOCl) | Acyl (RCO-) | Forms neutral amides, removing basicity of the nitrogen. |

| Sulfonylation | Sulfonyl Chlorides (e.g., RSO₂Cl) | Sulfonyl (RSO₂-) | Produces stable sulfonamides with distinct electronic properties. |

Modifications of the Methoxybenzyl Aromatic Ring

The 4-methoxybenzyl group features an aromatic ring activated by the electron-donating methoxy (B1213986) (-OCH₃) group. This group directs electrophilic aromatic substitution to the ortho positions (relative to the benzyl (B1604629) attachment point). The p-methoxybenzyl (PMB) group is widely recognized in organic synthesis, often as a protecting group for alcohols and amines, due to its stability and specific deprotection conditions. chem-station.com

Potential modifications to this aromatic ring include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, although the activating nature of the methoxy group can lead to challenges with polysubstitution or side reactions.

Demethylation: Cleavage of the methyl ether to yield a phenolic hydroxyl group (-OH), which can then be used for further functionalization. This is often achieved with strong acids or reagents like boron tribromide (BBr₃).

The electron-donating property of the p-methoxybenzyl group can also be harnessed to stabilize adjacent functional groups during synthetic sequences. chem-station.com The lability of the group can be tuned by adding more methoxy substituents; for example, a dimethoxybenzyl (DMB) group can be cleaved under milder conditions than a PMB group. chem-station.com

| Reaction Type | Typical Reagents | Position of Substitution | Resulting Functional Group |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Ortho to benzyl group | -Br |

| Nitration | HNO₃ / H₂SO₄ | Ortho to benzyl group | -NO₂ |

| Demethylation | Boron tribromide (BBr₃) | Para to benzyl group | -OH |

Chemical Transformations at the 2-Position of the Pyrrolidine Ring

The C2 position of the pyrrolidine ring, bearing the 4-methoxybenzyl substituent, is a stereogenic center. Transformations at this position are less common than at the nitrogen atom but are crucial for modifying the core scaffold of the molecule. Synthetic strategies often focus on establishing this center with high stereocontrol. acs.orgmappingignorance.org

While direct functionalization at the C2 position of a pre-formed 2-substituted pyrrolidine can be challenging, related transformations include:

Oxidation: Oxidation of the C-N bond could lead to the formation of an iminium ion, which can then be trapped by nucleophiles, although this can be difficult to control.

Ring-Opening: Under certain conditions, the pyrrolidine ring can undergo cleavage.

Modification of Precursors: A common strategy involves modifying acyclic precursors before the cyclization step that forms the pyrrolidine ring. mdpi.com For example, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, allowing for variation at what will become the C2 position. mappingignorance.org

The development of methods for synthesizing chiral 2,2-disubstituted pyrrolidines highlights advanced strategies that create quaternary stereocenters at this position, further expanding molecular diversity. nih.gov

Reactivity and Utility of the Oxalate (B1200264) Counterion in Synthetic Transformations

The oxalate anion (C₂O₄²⁻) is more than a simple counterion; it can participate in and influence chemical reactions. preprints.orgresearchgate.net As a divalent organic anion, it is well-known for forming coordination complexes and precipitating metal ions. youtube.com

In the context of synthetic transformations, the oxalate counterion has several utilities:

Salt Formation and Purification: The primary role of the oxalate is to form a stable, crystalline salt with the basic pyrrolidine derivative. This facilitates the isolation, purification, and handling of the parent compound.

Ligand in Coordination Chemistry: Oxalate is a bidentate ligand, meaning it can bind to a metal center at two points. youtube.com This property can be exploited in the design of metal complexes or in metal-catalyzed reactions where the oxalate might interact with the catalyst.

Precursor for other Functional Groups: While not a common strategy, the carboxylate groups of the oxalate could potentially be reduced or otherwise transformed, though this would typically require harsh conditions that might affect the rest of the molecule.

pH Buffer: In solution, the oxalate/oxalic acid system can act as a pH buffer, which may influence the outcome of pH-sensitive reactions.

The structure of the oxalate ion is planar, with resonance delocalization across the C-O bonds. scielo.org.za It forms strong hydrogen bonds with protonated amines, such as the hydrazinium (B103819) ion, creating stable, three-dimensional crystal lattice networks. scielo.org.za A similar interaction is expected with the protonated pyrrolidinium (B1226570) cation in 2-(4-methoxybenzyl)pyrrolidine oxalate.

Synthesis of Pyrrolidinedione Derivatives from Oxalate Precursors

Oxalate esters, such as diethyl oxalate or dimethyl oxalate, are key reagents in the synthesis of pyrrolidinedione ring systems. These reactions typically involve a condensation reaction with an amine-containing substrate. researchgate.net

A general and widely used method is the Claisen condensation of an N-substituted β-aminopropionic ester with an oxalate ester. researchgate.net This reaction sequence constructs the 2,3-dioxopyrrolidine core. The mechanism involves the formation of an enolate from the β-aminopropionic ester, which then attacks one of the carbonyl groups of the oxalate ester. Subsequent intramolecular cyclization and loss of an alcohol molecule (e.g., ethanol) yields the desired pyrrolidinedione. researchgate.net

This synthetic approach allows for the creation of a variety of substituted pyrrolidinediones, including those with aryl, benzyl, and other groups at the nitrogen (position 1). researchgate.net These pyrrolidinedione structures are valuable intermediates and have been investigated for their potential biological activities. nih.gov The reaction of coumarin (B35378) derivatives with nitromethane, followed by a Nef-type rearrangement and cyclization, also leads to the formation of pyrrolidinedione products. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Core Structure |

|---|---|---|---|

| N-substituted β-aminopropionic ester | Diethyl oxalate | Claisen Condensation | 1-substituted-2,3-pyrrolidinedione |

| Oxalacetic/Oxalpropionic esters | Aldehydes/Ketones and Amines | Condensation | Substituted 2,3-pyrrolidinediones |

Advanced Applications in Organic Synthesis and Building Block Utility

2-(4-Methoxybenzyl)pyrrolidine (B3023158) Oxalate (B1200264) as a Versatile Chiral Synthetic Intermediate

Chiral pyrrolidines are fundamental building blocks in the synthesis of a wide array of organic compounds. unibo.it The utility of 2-(4-methoxybenzyl)pyrrolidine oxalate as a versatile chiral synthetic intermediate stems from its inherent stereochemistry and the presence of functional groups that allow for further elaboration. The pyrrolidine (B122466) ring provides a rigid and stereochemically defined framework, while the 4-methoxybenzyl group serves as a readily cleavable protecting group for the nitrogen atom.

This compound can be employed in a variety of chemical transformations, including alkylations, acylations, and coupling reactions, to introduce additional complexity. The chirality at the C2 position of the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis. unibo.it

Table 1: Representative Transformations Utilizing Chiral Pyrrolidine Intermediates

| Entry | Reactant A | Reactant B | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio |

| 1 | N-(4-Methoxybenzyl)-2-formylpyrrolidine | Nitromethane | Proline | β-Nitroalcohol | 85 | 95:5 |

| 2 | 2-(4-Methoxybenzyl)pyrrolidine | Benzoyl Chloride | Triethylamine | N-Benzoyl-2-(4-methoxybenzyl)pyrrolidine | 92 | N/A |

| 3 | 2-Iodo-N-(4-methoxybenzyl)pyrrolidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-N-(4-methoxybenzyl)pyrrolidine | 78 | N/A |

Note: The data in this table is illustrative and represents typical transformations involving chiral pyrrolidine intermediates.

Application in the Enantioselective Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and natural product synthesis. Chiral pyrrolidine derivatives, such as 2-(4-methoxybenzyl)pyrrolidine, serve as crucial starting materials or key intermediates in the enantioselective construction of these intricate molecules. mdpi.com

The inherent chirality of the pyrrolidine scaffold can be transferred to the target molecule, enabling the synthesis of enantiomerically pure or enriched products. For instance, the pyrrolidine ring can be incorporated as a core structural motif or used to control the stereochemistry of newly formed rings in annulation reactions. The 4-methoxybenzyl group can be removed under specific conditions to reveal a secondary amine, which can then participate in further cyclization reactions.

Notable examples of complex heterocyclic systems synthesized using chiral pyrrolidine building blocks include:

Spirocyclic compounds: Where the pyrrolidine ring is fused to another ring system at a single carbon atom.

Fused bicyclic and polycyclic systems: Such as indolizidines and pyrrolizidines, which are common motifs in alkaloids.

Macrocyclic compounds: Where the pyrrolidine moiety is part of a large ring structure.

Development of Pyrrolidine-Based Scaffolds for Specialized Synthetic Targets

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Consequently, the development of novel pyrrolidine-based scaffolds is a highly active area of research. This compound can serve as a starting point for the creation of such specialized scaffolds.

By strategically modifying the pyrrolidine ring and the benzyl (B1604629) substituent, chemists can generate a diverse range of molecular frameworks with tailored properties. These scaffolds can then be further functionalized to create libraries of compounds for drug discovery and other applications. The development of these scaffolds often involves multi-step synthetic sequences that leverage the reactivity and stereochemistry of the initial pyrrolidine building block.

Role in Enabling Diverse Chemical Libraries and Molecular Architectures

The generation of diverse chemical libraries is essential for identifying new lead compounds in drug discovery. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that cover a broad area of chemical space. Chiral building blocks like 2-(4-methoxybenzyl)pyrrolidine are valuable assets in DOS strategies.

Starting from this single chiral precursor, a multitude of divergent synthetic pathways can be employed to generate a wide range of molecular architectures. chemrxiv.org This can be achieved by varying the reagents, reaction conditions, and synthetic strategies applied to the initial building block. The resulting libraries of compounds can then be screened for biological activity, leading to the discovery of novel therapeutic agents.

Table 2: Illustrative Diversity-Oriented Synthesis from a Pyrrolidine Core

| Scaffold Type | Key Reaction | Number of Library Members | Potential Biological Targets |

| Substituted Pyrrolidines | Parallel Alkylation/Acylation | >1000 | GPCRs, Ion Channels |

| Spiro-pyrrolidines | Intramolecular Cyclization | >500 | Proteases, Kinases |

| Fused Heterocycles | Tandem Annulation Reactions | >200 | DNA/RNA, Enzymes |

Note: This table provides a conceptual overview of how a single pyrrolidine building block can be used to generate diverse chemical libraries.

Computational Chemistry and Spectroscopic Analysis for 2 4 Methoxybenzyl Pyrrolidine Oxalate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 2-(4-Methoxybenzyl)pyrrolidine (B3023158) oxalate (B1200264). researchgate.netresearchgate.net Methods like B3LYP and M06-2X are commonly used to optimize the molecular geometry, revealing key structural parameters. nih.gov For the 2-(4-methoxybenzyl)pyrrolidine cation, calculations determine bond lengths, bond angles, and dihedral angles, which define its three-dimensional structure. These computations often show that the pyrrolidine (B122466) ring is not perfectly planar. researchgate.net

The electronic properties are explored through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For aromatic compounds containing methoxy (B1213986) groups, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the heterocyclic system. This distribution of electron density, along with charge delocalization, can be studied using Natural Bond Orbital (NBO) analysis to understand the stability conferred by hyperconjugative interactions. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. epstem.net

Table 1: Computed Molecular Properties for 2-(4-Methoxyphenyl)pyrrolidine (B1587203)

Data sourced from PubChem and represents the base molecule, not the oxalate salt.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Exact Mass | 177.115364102 Da |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the synthesis of 2-(4-Methoxybenzyl)pyrrolidine oxalate. The formation of the pyrrolidine ring and the introduction of the 4-methoxybenzyl substituent can be modeled to understand the reaction mechanism in detail. Such studies involve mapping the potential energy surface of the reaction, identifying intermediates, and, most importantly, locating the transition states that connect them. mdpi.com

Transition state analysis provides the activation energies for each step of the proposed mechanism. mdpi.com For instance, in reactions involving the formation of heterocyclic rings, computational methods can compare different possible cyclization pathways to determine the most energetically favorable route. researchgate.net By calculating the Gibbs free energy of activation, researchers can predict reaction rates and understand how factors like solvents or catalysts influence the outcome. mdpi.com For complex multi-step syntheses, these models can elucidate bond formation, atom reordering, and the role of radical species or other reactive intermediates. mdpi.com This theoretical insight is invaluable for optimizing reaction conditions to improve yield and selectivity.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, X-ray Diffraction)

Spectroscopic techniques provide experimental validation of the molecular structure predicted by computational models. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are primary methods for the structural elucidation of this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom. In the ¹H NMR spectrum, signals corresponding to the protons on the pyrrolidine ring, the benzyl (B1604629) group, and the methoxy group would be observed at characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. epstem.netnih.govnih.gov For the oxalate counter-ion, ¹³C NMR typically shows a single, highly deshielded resonance. soton.ac.uk

Table 2: Representative ¹³C NMR Chemical Shifts for Related Structural Moieties

This table compiles representative data from similar compounds to illustrate expected chemical shifts.

| Functional Group | Expected ¹³C Chemical Shift (ppm) | Source |

|---|---|---|

| Oxalate Carbonyl | ~162 | soton.ac.uk |

| Methoxy (Ar-OCH₃) | ~55 | rsc.org |

| Aromatic Carbons | 110 - 160 | rsc.org |

| Pyrrolidine Carbons | 25 - 60 | nih.gov |

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry. scichemj.orgmdpi.com For an ionic compound like this compound, this technique would reveal the precise geometry of both the protonated pyrrolidine cation and the oxalate anion, as well as their arrangement in the crystal lattice. journalspress.com Key data obtained includes the crystal system, space group, and unit cell dimensions. mdpi.comjournalspress.com Powder X-ray diffraction (PXRD) is also used to characterize the crystalline nature of the bulk material. researchgate.netscispace.comresearchgate.net

Table 3: Example Crystal Structure Data for an Oxalate Salt

Data for a 2-methylimidazolium-containing oxalate salt is provided as an illustrative example of typical crystallographic parameters. journalspress.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.376 |

| b (Å) | 9.9127 |

| c (Å) | 19.046 |

| β (°) | 112.756 |

Computational Predictions of Conformational Preferences and Stereoisomer Stability

The pyrrolidine ring is not planar and can adopt various conformations, typically described as "envelope" or "twist" forms. scichemj.org Computational methods are used to explore the conformational landscape of 2-(4-Methoxybenzyl)pyrrolidine to identify the most stable arrangements. By calculating the relative energies of different conformers at a high level of theory (e.g., B3LYP-D3BJ/6-311++G**), the global minimum energy structure can be determined. beilstein-journals.orgbeilstein-journals.org

The stability of these conformers is governed by a complex interplay of steric hindrance, electrostatic interactions, and stereoelectronic effects. beilstein-journals.org For example, in substituted pyrrolidines, effects like the anomeric effect (electron delocalization from a nitrogen lone pair into an adjacent anti-periplanar σ* orbital) can impart significant conformational bias. beilstein-journals.orgbeilstein-journals.org As 2-(4-Methoxybenzyl)pyrrolidine is chiral, these computational studies can also assess the relative stabilities of its different stereoisomers (e.g., R vs. S). This information is crucial as the biological and chemical properties of a molecule are often highly dependent on its specific stereochemistry. beilstein-journals.org

Application of Molecular Modeling in Understanding Reactivity and Selectivity

Molecular modeling extends beyond static structural prediction to provide dynamic insights into chemical behavior. It is widely applied to understand and predict the reactivity and selectivity of reactions involving pyrrolidine derivatives. By modeling the interaction of the molecule with reactants or catalysts, researchers can elucidate the factors that control reaction outcomes.

For example, docking studies and molecular dynamics simulations can model how a chiral pyrrolidine-based catalyst binds to a substrate. nih.gov These models can explain the origin of enantioselectivity by identifying the specific non-covalent interactions in the transition state that favor the formation of one enantiomer over the other. Calculations of binding energies and the analysis of interaction modes (e.g., hydrogen bonding, van der Waals forces) help rationalize experimental observations. This predictive power allows for the in silico design of more efficient and selective catalysts or reaction pathways, accelerating the development of synthetic methods. nih.gov

Emerging Research Directions and Uncharted Territories in 2 4 Methoxybenzyl Pyrrolidine Oxalate Chemistry

Integration with Continuous Flow Chemistry and Sustainable Synthetic Methodologies

The shift towards greener and more efficient chemical manufacturing has spurred interest in applying continuous flow chemistry to the synthesis of complex molecules like substituted pyrrolidines. A two-step continuous flow protocol has been successfully developed for the synthesis of α-chiral pyrrolidine (B122466) derivatives, achieving high diastereoselectivity. researchgate.net This methodology highlights the potential for producing compounds like 2-(4-methoxybenzyl)pyrrolidine (B3023158) in a safer, more scalable, and controlled manner compared to traditional batch processing.

Beyond flow chemistry, sustainable synthesis is being advanced through biocatalysis. The use of enzymes such as transaminases and imine reductases (IREDs) offers a highly efficient and environmentally benign route to chiral 2-substituted pyrrolidines. nih.govacs.org These enzymatic methods operate under mild conditions, avoid the use of heavy metal catalysts, and can achieve exceptional levels of stereoselectivity. acs.orgacs.org For instance, research has demonstrated that a variety of 2-aryl-substituted pyrrolines can be reduced to their corresponding pyrrolidines with high conversions (>99%) and excellent enantioselectivity (>99% ee) using stereocomplementary IREDs. acs.org Such biocatalytic approaches represent a significant step forward in the sustainable synthesis of pharmaceutically relevant building blocks. nih.govacs.org

Exploration of Novel Catalytic Systems for Efficient Pyrrolidine Synthesis

The development of novel catalytic systems is crucial for the efficient and selective synthesis of the pyrrolidine ring. Modern organometallic and biocatalytic approaches have largely superseded classical methods, offering superior control over reactivity and stereochemistry.

Biocatalysis, in particular, has emerged as a powerful tool. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for both enantiomers. nih.govacs.org Similarly, imine reductases (IREDs) have proven effective for the asymmetric reduction of sterically hindered 2-aryl-substituted pyrrolines, providing access to valuable chiral pyrrolidine intermediates. acs.org

Transition-metal catalysis continues to provide a diverse array of methods for pyrrolidine construction. organic-chemistry.org Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane with imines are a notable example, yielding pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org Iridium-catalyzed reductive generation of azomethine ylides from amides offers a general and highly selective route to complex, polysubstituted pyrrolidines under mild conditions. acs.org Furthermore, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct pathway to the pyrrolidine core, demonstrating high functional group tolerance and complete regioselectivity. organic-chemistry.org

Table 1: Overview of Modern Catalytic Systems for Pyrrolidine Synthesis

| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Key Findings |

|---|---|---|---|

| Biocatalyst | Transaminases (TAs) | Asymmetric synthesis from ω-chloroketones | Yields up to 90% and >99.5% ee; avoids heavy metals. nih.govacs.org |

| Biocatalyst | Imine Reductases (IREDs) | Asymmetric reduction of 2-aryl-pyrrolines | High conversion (>99%) and excellent enantioselectivity (>99% ee). acs.org |

| Transition Metal | Palladium Complexes | [3+2] Cycloaddition | Excellent yields and selectivities for pyrrolidine cycloadducts. organic-chemistry.org |

| Transition Metal | Iridium (Vaska's Complex) | Reductive [3+2] Cycloaddition | Access to highly substituted pyrrolidines from amides under mild conditions. acs.org |

| Transition Metal | Copper Complexes | Intramolecular C-H Amination | Forms pyrrolidines from remote unactivated C(sp³)-H bonds with high regioselectivity. organic-chemistry.org |

Advanced Functionalization Strategies for the Methoxybenzyl Pyrrolidine Core

Post-synthesis modification of the pyrrolidine core allows for the rapid generation of molecular diversity. Advanced C-H functionalization strategies have become a powerful tool for derivatizing otherwise unreactive positions on the saturated ring.

Palladium-catalyzed C-H activation is a leading strategy in this area. Researchers have developed ligand-assisted, palladium-catalyzed C(sp³)–H alkenylation of aliphatic amines, which proceeds through a 5-membered-ring cyclopalladation pathway to generate complex pyrrolidine-based heterocycles. nih.gov This method can be controlled to favor functionalization at specific sites, even when multiple competitive C-H bonds are present. researchgate.net Further studies combining experimental and computational approaches have elucidated the mechanisms of regio- and stereoselective C4 arylation of pyrrolidines using directing groups, enabling the functionalization of previously inaccessible positions. acs.org

Another innovative approach is redox-triggered functionalization. By employing an internal oxidant like o-benzoquinone, it is possible to achieve regio- and diastereoselective functionalization of the secondary α-C-H bond in 2-substituted pyrrolidines, leading to the synthesis of unsymmetrically 2,5-disubstituted products. nih.gov These methods provide sophisticated tools for elaborating the 2-(4-methoxybenzyl)pyrrolidine scaffold, enabling the exploration of structure-activity relationships.

Theoretical Predictions of Novel Reactivity and Undiscovered Molecular Properties

Computational chemistry provides invaluable insights into the molecular properties and potential reactivity of compounds, guiding experimental design and uncovering hidden features. For derivatives like 2-(4-methoxybenzyl)pyrrolidine, theoretical studies can predict behavior and rationalize experimental outcomes.

Computational approaches have been used to investigate the ability of benzylpyrrolidine and its derivatives to act as structure-directing agents in the synthesis of microporous materials. acs.org Such studies calculate interaction energies between the organic molecule and the inorganic framework, revealing how molecular structure influences templating ability. acs.org Density Functional Theory (DFT) is frequently used to explore reaction mechanisms at a molecular level. beilstein-journals.org For instance, DFT calculations have been employed to propose mechanisms for the synthesis of pyrrolidine-2,3-diones and to show that kinetic selectivity is often more significant than thermodynamic control in forming the final products. beilstein-journals.org

Furthermore, computational tools can characterize the non-covalent interactions that govern molecular recognition and crystal packing. Hirshfeld surface analysis of a substituted 2-(4-methoxyphenyl)pyrrolidine (B1587203) derivative revealed the importance of H···H, H···O, and H···C contacts in its crystal structure. nih.gov This analysis, combined with calculations of the electrostatic potential, provides a detailed picture of the molecule's intermolecular interaction landscape, which is crucial for understanding its physical properties and potential biological activity. nih.gov

Table 2: Theoretical and Computational Methods in Pyrrolidine Chemistry

| Method | Subject of Study | Key Predictions/Insights |

|---|---|---|

| Molecular Modeling | Benzylpyrrolidine as a templating agent | Calculated interaction energies to predict the ability to direct microporous material synthesis. acs.org |

| Density Functional Theory (DFT) | Reaction mechanism of pyrrolidine synthesis | Elucidated reaction pathways and determined that product formation is kinetically controlled. beilstein-journals.org |

| DFT / RRKM Theory | Pyrrolidine thermal decomposition | Explored high-level potential energy surfaces and calculated reaction rate coefficients. researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular interactions in a crystal lattice | Quantified the contribution of different non-covalent contacts (H···H, H···O) to crystal packing. nih.gov |

Design and Synthesis of Photoactive 2-(4-Methoxybenzyl)pyrrolidine Oxalate (B1200264) Derivatives

The incorporation of photoresponsive elements into molecular scaffolds is a burgeoning field with applications in materials science and chemical biology. Designing photoactive derivatives of 2-(4-methoxybenzyl)pyrrolidine involves strategies to introduce chromophores or create systems with inherent photoluminescent properties.

A general strategy involves synthesizing bicyclic pyrrolidine derivatives, which can exhibit inherent fluorescence. researchgate.netresearchgate.net For example, bicyclic pyrrolidines synthesized from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione have been shown to possess significant photoluminescent properties, with their fluorescence quantum efficiency being dependent on the solvent environment. researchgate.netresearchgate.net This suggests that the rigidity of the molecular framework can be a key design principle for creating fluorescent pyrrolidine-based compounds.

More advanced photochemical strategies enable the conversion of flat, aromatic precursors into complex, three-dimensional pyrrolidine analogues. One such method uses two sequential photochemical processes—singlet nitrene-mediated nitrogen insertion and an excited-state-4π electrocyclization—to transform nitroarenes into rigid bicyclic pyrrolines. nih.gov These can then be hydrogenated to the final bicyclic amine. This approach translates the substitution pattern of a simple aromatic starting material into a well-defined three-dimensional structure. nih.gov Applying these design principles could lead to novel photoactive derivatives of 2-(4-methoxybenzyl)pyrrolidine with tailored optical properties for various applications.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxybenzyl)pyrrolidine oxalate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the pyrrolidine core and (2) oxalate salt formation.

- Palladium-catalyzed carboamination : A Pd(OAc)₂-mediated reaction with vinyl bromides and aryl amines can construct the pyrrolidine ring, achieving ~75% yield. Chiral ligands may be used to control stereochemistry .

- Titanium-mediated cyclization : Using Ti(O-iPr)₄ and EtMgBr, cyclization of propargylamine derivatives yields the pyrrolidine scaffold (68% yield), with purity confirmed via mass spectrometry (MS) and elemental analysis .

- Oxalate salt formation : The free base is treated with oxalic acid in ethanol, followed by recrystallization to enhance purity (>95%) .

Key considerations : Catalyst loading, solvent polarity, and reaction time significantly impact yield. Use HPLC or NMR to monitor intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns. For example, the methoxybenzyl group shows aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ ~3.8 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 292.3 for the free base) .

- X-ray Crystallography : Resolves stereochemical ambiguities in chiral derivatives (e.g., cis/trans configurations) .

- Chiral HPLC : Essential for enantiomeric excess (ee) analysis in asymmetric syntheses .

Advanced Research Questions

Q. How does the stereochemistry of 2-(4-Methoxybenzyl)pyrrolidine derivatives affect their biological activity, and what methods resolve stereochemical ambiguities?

- Methodological Answer :

- Stereochemical Impact : The 2-position substitution influences receptor binding. For example, cis-2,5-disubstituted pyrrolidines show higher affinity for serotonin receptors than trans isomers .

- Resolution Techniques :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) during synthesis to control stereochemistry .

- Chiral Resolution : Separate enantiomers via chiral HPLC columns (e.g., Chiralpak AD-H) .

- X-ray Analysis : Confirm absolute configuration in crystalline derivatives .

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Control Experiments : Ensure consistent assay conditions (e.g., pH, temperature) for receptor-binding studies.

- Orthogonal Analytical Methods : Combine NMR, MS, and X-ray to verify compound identity and purity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values). Contradictions may arise from impurities or stereochemical variations .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical formulations?

- Methodological Answer :

- Salt Formation : Oxalate salts enhance aqueous solubility compared to free bases .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to improve dissolution in vivo .

- Prodrug Design : Introduce hydrolyzable esters at the pyrrolidine nitrogen to increase membrane permeability .

Key Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.